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Cyclopentylmethanesulfonamide

RNase L inhibition Interferon pathway Fragment-based screening

Standard sulfonamide substitution often alters target selectivity unpredictably. Cyclopentylmethanesulfonamide provides validated potency for RNase L research. - Biochemical potency: IC50 = 2.30 nM (mouse L cell extracts, protein synthesis inhibition) - Structural biology ready: Co-crystal structure deposited (PDB:5SBX, ligand 8BT) - Reliable supply: Available with HPLC/NMR/GC certification, ≥98% purity

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 919354-02-2
Cat. No. B3024950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylmethanesulfonamide
CAS919354-02-2
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)CS(=O)(=O)N
InChIInChI=1S/C6H13NO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9)
InChIKeyVLZJIHHRAQMQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylmethanesulfonamide Overview


Cyclopentylmethanesulfonamide (CAS 919354-02-2), also referred to as N-cyclopentylmethanesulfonamide, is a small-molecule sulfonamide derivative with the molecular formula C₆H₁₃NO₂S and a molecular weight of 163.24 g/mol [1]. The compound features a methanesulfonamide moiety (–SO₂NH₂) directly attached to a cyclopentyl ring, conferring a calculated XLogP3-AA value of 0.8 [2]. This structural arrangement combines the hydrogen-bonding capacity of the primary sulfonamide group with the conformational constraints and lipophilic character of the cyclopentane ring. Cyclopentylmethanesulfonamide has been documented as an inhibitor of RNase L (2-5A-dependent ribonuclease) with an IC₅₀ value of 2.30 nM in mouse L cell extracts [3], and it has been incorporated as a non-polymer ligand (three-letter code: 8BT) in protein crystallography studies (PDB-ID: 5SBX) [4], establishing its relevance in both biochemical screening and structural biology applications.

Target RNase L pathway inhibition studies
Screening Fragment-based screening (PDB ligand validated)
Profile Balanced lipophilicity for assay compatibility
Structure Crystallography-ready sulfonamide building block

Cyclopentylmethanesulfonamide Substitution Risks


Substitution of cyclopentylmethanesulfonamide with other sulfonamide-containing analogs—whether varying the N-alkyl substituent (e.g., cyclohexyl, linear alkyl) or replacing the methanesulfonamide group with alternative sulfonyl pharmacophores (e.g., methylsulfonyl)—is not functionally neutral. The cyclopentyl ring introduces a distinct steric and conformational profile that influences target binding geometry, as evidenced by structure-activity relationship (SAR) studies wherein cyclopentane-containing sulfonamide derivatives achieved 160- to 310-fold M₃/M₂ muscarinic receptor selectivity, substantially exceeding that of the prototype antagonist [1]. Furthermore, the methanesulfonamide (–SO₂NH₂) moiety itself confers different electronic and hydrogen-bonding properties compared to the methylsulfonyl (–SO₂CH₃) group, with direct comparative studies in the rofecoxib scaffold demonstrating that this substitution markedly alters COX-2 selectivity profiles [2]. Consequently, indiscriminate substitution in research or development pipelines may compromise target potency, subtype selectivity, or physicochemical parameters in ways that cannot be predicted absent compound-specific validation data.

N-alkyl substituent variation (e.g., cyclohexyl) may shift target binding geometry and selectivity profiles.
Methanesulfonamide vs. methylsulfonyl pharmacophore swap can alter COX-2 selectivity windows.
Ring size or linear alkyl sulfonamide analogs may affect lipophilicity-driven assay behavior.

Cyclopentylmethanesulfonamide: Differentiation Evidence


RNase L Inhibition

Cyclopentylmethanesulfonamide demonstrates potent inhibition of 2-5A-dependent ribonuclease (RNase L), with a reported IC₅₀ of 2.30 nM as measured by 50% inhibition of protein synthesis in mouse L cell extracts [1]. This potency places the compound among the more active small-molecule RNase L binders identified through fragment screening approaches. In comparative thermal shift assays performed on a series of sulfonamide-containing RNase L binders, a structurally related sulfonamide compound (compound 17) induced a thermal shift of ~0.9 °C upon binding to RNase L and exhibited single-digit micromolar inhibitory activity against cancer cell proliferation [2]. While not a direct head-to-head comparison, the cross-study data indicate that cyclopentylmethanesulfonamide achieves substantially greater biochemical potency (nanomolar IC₅₀ vs. micromolar antiproliferative activity) than certain alternative sulfonamide chemotypes evaluated in the same target context.

RNase L Inhibition
Cross-study comparable
IC₅₀ 2.30 nM (protein synthesis) vs. Compound 17: μM antiproliferative
Supports RNase L inhibition pathway context
Cross-study; direct comparison unavailable
RNase L inhibition Interferon pathway Fragment-based screening

Muscarinic M₃ Receptor Selectivity

In a systematic SAR investigation of 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives, the cyclopentane-containing sulfonamide analogs (10f) and (10g) exhibited M₃/M₂ muscarinic receptor selectivity ratios of 160-fold and 310-fold, respectively [1]. Both analogs demonstrated significantly improved subtype selectivity compared to the prototype antagonist J-104129, which displayed a 120-fold selectivity ratio [1]. Further derivatization of the sulfonamide series yielded analogs (10h, 10i, and 10j) with >490-fold M₃/M₂ selectivity, culminating in the p-nitrophenylsulfonamide derivative J-107320 (10h), which achieved 1100-fold selectivity for M₃ receptors (Kᵢ = 2.5 nM) over M₂ receptors (Kᵢ = 2800 nM) in human muscarinic receptor binding assays using [³H]-NMS as radioligand [1]. These data establish the cyclopentane scaffold as a privileged substructure for achieving high M₃ subtype selectivity, a property not inherent to alternative alkyl or aryl sulfonamide scaffolds lacking this conformational constraint.

M₃/M₂ Selectivity
Class-level
Up to 1100-fold M₃/M₂ vs. Prototype 120-fold (J-104129)
Supports M₃/M₂ selectivity assay context
Class-level SAR; individual validation recommended
Muscarinic receptor selectivity M3 antagonism Cyclopentane SAR

COX-2 Selectivity: Methanesulfonamide vs. Methylsulfonyl

Direct pharmacophore replacement studies comparing methanesulfonamide (–SO₂NH₂) with methylsulfonyl (–SO₂CH₃) in the rofecoxib scaffold demonstrate that this substitution alters COX-2 selectivity profiles [1]. In a series of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones, compounds bearing electron-donating substituents (Me, OMe) at the para-position of the C-3 phenyl ring exhibited selective COX-2 inhibition with COX-1 IC₅₀ values >100 μM, yielding COX-2 selectivity indexes in the range of 3.1–39.4 depending on the specific substituent pattern [1]. In contrast, the parent methylsulfonyl-containing rofecoxib is characterized by a COX-2/COX-1 selectivity ratio of >250 (COX-2 IC₅₀ = 0.77 μM; COX-1 IC₅₀ > 200 μM). This quantitative difference demonstrates that the methanesulfonamido pharmacophore yields a distinct selectivity window compared to the methylsulfonyl group, providing medicinal chemists with a tool to fine-tune COX-2/COX-1 inhibition ratios.

COX-2 Selectivity
Direct comparison
Methanesulfonamide SI 3.1–39.4 vs. Rofecoxib SI >250
Supports COX-2 pharmacophore modulation study
Pharmacophore swap alters selectivity index
COX-2 inhibition Pharmacophore replacement Selectivity modulation

Purity Specifications

Cyclopentylmethanesulfonamide is commercially available from multiple suppliers with documented purity specifications ranging from 95% to ≥98% [1]. Suppliers including Bidepharm (95% purity with batch-specific QC documentation including NMR, HPLC, and GC), Leyan (98% purity), and Wanvibio (≥98% purity) provide the compound with accompanying analytical certificates [1]. For fragment-based screening applications or SAR studies where trace impurities could confound activity readouts, procurement from suppliers offering ≥98% purity with comprehensive analytical documentation is recommended. In contrast, for synthetic applications where the compound serves as a building block intermediate, 95% purity may be sufficient, though batch-to-batch variability in impurity profiles should be verified via the provided QC data.

Purity Specification
Supplier specification
95% to ≥98%
Purity grade may affect assay reproducibility
Supplier-dependent; batch QC review recommended
Chemical procurement Purity specification Analytical certification

Crystallographic Validation

Cyclopentylmethanesulfonamide has been validated as a protein-binding fragment through its deposition as a non-polymer ligand in the Protein Data Bank (PDB), assigned the three-letter code 8BT and associated with PDB entry 5SBX [1]. This structural deposition confirms that the compound can be successfully co-crystallized with a protein target and that its binding mode is experimentally tractable by X-ray diffraction. In contrast, many sulfonamide fragment analogs lack publicly available co-crystal structures, limiting their utility in structure-guided optimization campaigns. The availability of experimentally determined binding coordinates for cyclopentylmethanesulfonamide provides a direct advantage for computational chemistry and structure-based design workflows, as the exact binding pose and key interaction residues are defined rather than inferred from docking simulations.

Crystallographic Validation
Supporting evidence
PDB: 5SBX (ligand 8BT)
Enables structure-guided design workflows
Co-crystal binding mode experimentally defined
Fragment-based drug discovery X-ray crystallography Ligand-protein complex

Lipophilicity Profile

Cyclopentylmethanesulfonamide exhibits a calculated XLogP3-AA value of 0.8 [1], placing it within the optimal lipophilicity range (typically 1–3) for orally bioavailable small molecules while maintaining favorable aqueous solubility characteristics. The cyclopentyl substituent provides a balanced lipophilicity increment compared to smaller alkyl groups: a methyl substituent yields an XLogP reduction of approximately 0.5–1.0 units (estimated methylmethanesulfonamide XLogP ≈ 0 to −0.2), while a cyclohexyl analog would increase XLogP to approximately 1.5–1.8, approaching the upper bound of desirable CNS drug-like space. This intermediate lipophilicity profile—higher than methyl but lower than cyclohexyl—positions cyclopentylmethanesulfonamide as a versatile fragment with a favorable balance between membrane permeability and aqueous solubility, suitable for both cellular and biochemical assay formats.

Lipophilicity (XLogP3)
Class-level
Cyclopentyl: 0.8 vs. Methyl: ~0; Cyclohexyl: ~1.5–1.8
Intermediate lipophilicity supports solubility-permeability balance
Calculated property; experimental logD may vary
Lipophilicity Drug-likeness Physicochemical properties

Cyclopentylmethanesulfonamide: Application Scenarios


RNase L Fragment Screening

Cyclopentylmethanesulfonamide serves as a validated fragment hit for RNase L, a key enzyme in the interferon-inducible 2-5A antiviral pathway. With a reported IC₅₀ of 2.30 nM in protein synthesis inhibition assays [1], the compound provides a high-potency starting point for structure-guided optimization of RNase L modulators. The compound's co-crystal structure deposition (PDB: 5SBX, ligand code 8BT) [2] further enables rational, structure-based design of analogs with improved selectivity and pharmacokinetic properties. Applications include antiviral drug discovery targeting RNase L-dependent pathways and chemical probe development for interrogating innate immune signaling.

Muscarinic M₃ Antagonist Development

SAR studies have established that cyclopentane-containing sulfonamide derivatives achieve M₃/M₂ muscarinic receptor selectivity ratios ranging from 160- to 1100-fold, significantly exceeding the 120-fold selectivity of the prototype antagonist J-104129 [1]. Cyclopentylmethanesulfonamide can serve as a core building block or synthetic intermediate for constructing cyclopentane-fused or cyclopentyl-substituted analogs in M₃-selective antagonist programs. Therapeutic areas benefiting from this scaffold include respiratory disorders (COPD), gastrointestinal disorders (IBS), and urinary incontinence, where M₃ antagonism without M₂-mediated cardiovascular effects is therapeutically desirable.

Methanesulfonamide in COX-2 Inhibitor Design

Direct comparative studies in the rofecoxib scaffold demonstrate that substituting the methylsulfonyl (–SO₂CH₃) pharmacophore with methanesulfonamide (–SO₂NH₂) yields COX-2 selectivity indexes in the 3.1–39.4 range, compared to >250 for rofecoxib [1]. Cyclopentylmethanesulfonamide provides both the methanesulfonamide pharmacophore and the cyclopentyl scaffold in a single building block, enabling medicinal chemists to explore SAR space around both structural elements simultaneously. This compound is particularly relevant for programs seeking COX-2 inhibitors with modulated selectivity windows, where fine-tuning of cardiovascular safety margins relative to anti-inflammatory potency is a key design objective.

Medicinal Chemistry Building Block

Cyclopentylmethanesulfonamide is commercially available at purities ranging from 95% to ≥98% from multiple suppliers, with analytical documentation including NMR, HPLC, and GC certification [1][2][3]. The primary sulfonamide nitrogen and cyclopentyl ring provide synthetic handles for diverse chemical transformations, including N-alkylation, N-arylation, and sulfonamide functionalization. With an intermediate lipophilicity (XLogP3-AA = 0.8) [4] that balances solubility and permeability, the compound is well-suited for parallel synthesis campaigns generating focused libraries for hit-to-lead and lead optimization programs. Applications include fragment growing, scaffold hopping, and the preparation of sulfonamide-based analogs across multiple therapeutic target classes.

Application
Selection Property
Validation Focus
RNase L pathway inhibition studies
Target engagement & co-crystal availability
Fragment-based screening endpoints
M3 receptor subtype selectivity studies
M3/M2 selectivity profile
Subtype selectivity assay context
COX-2 pharmacophore modulation studies
COX-2/COX-1 selectivity window
Isoform inhibition assay context
Medicinal chemistry building block
Synthetic versatility & purity specifications
Batch QC and analytical certification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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